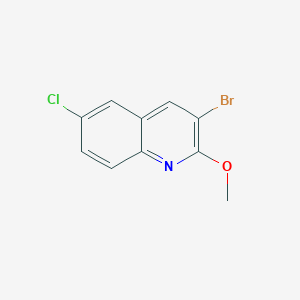

3-Bromo-6-chloro-2-methoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1197340-23-0 |

|---|---|

Molecular Formula |

C10H7BrClNO |

Molecular Weight |

272.52 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-methoxyquinoline |

InChI |

InChI=1S/C10H7BrClNO/c1-14-10-8(11)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3 |

InChI Key |

ZFIVSGDBSNLKPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Cl)Br |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 3 Bromo 6 Chloro 2 Methoxyquinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring is a fundamental class of reactions for introducing new functional groups. sydney.edu.aumasterorganicchemistry.com The reaction's regioselectivity is governed by the directing effects of the pre-existing substituents. The electron-donating methoxy (B1213986) group (-OCH₃) at the C2 position and the halogen atoms (-Cl, -Br) at the C6 and C3 positions, which are deactivating but ortho-, para-directing, collectively influence the position of attack by an incoming electrophile. masterorganicchemistry.com Generally, electrophilic attack is favored on the benzene (B151609) ring portion of the quinoline, as the pyridine ring is deactivated by the nitrogen atom.

Further halogenation of 3-Bromo-6-chloro-2-methoxyquinoline would involve the introduction of another halogen atom onto the quinoline ring. The directing effects of the existing substituents would predict that substitution would likely occur on the carbocyclic (benzene) ring. The 6-chloro group directs incoming electrophiles to the C5 and C7 positions. The C2-methoxy group, being an activating group, would also influence the electron density, although its primary effect is on the heterocyclic ring. Given these factors, further bromination or chlorination would be expected to yield products substituted at the C5 or C7 positions. The precise outcome would depend on the specific reaction conditions, including the choice of halogenating agent and catalyst.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively. masterorganicchemistry.com These reactions typically require strong acidic conditions.

Nitration : This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For this compound, the nitro group is expected to add to the benzene portion of the molecule, likely at the C5 or C8 positions, guided by the directing effect of the 6-chloro substituent.

Sulfonation : This reaction is commonly performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is SO₃ or protonated SO₃. masterorganicchemistry.com Similar to nitration, the sulfonic acid group would be directed to the carbocyclic ring, primarily at positions ortho or para to the existing 6-chloro group.

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAᵣ) reactions on aryl halides are generally less favorable than electrophilic substitutions unless the ring is activated by potent electron-withdrawing groups. libretexts.org The mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

The two halogen atoms in this compound are potential sites for nucleophilic displacement. The relative reactivity of the C-Br bond at the C3-position versus the C-Cl bond at the C6-position is a key consideration. The C3 position is on the pyridine ring, which is more electron-deficient than the benzene ring, potentially making it more susceptible to nucleophilic attack. However, the C6-position is on the benzenoid ring and its reactivity is less influenced by the ring nitrogen. Generally, aryl halides require activation by strong electron-withdrawing groups (like a nitro group) in ortho or para positions for facile SNAᵣ to occur. libretexts.org In the absence of such activation, forcing conditions such as high temperatures, strong bases, or metal catalysis are often required to displace the halogen atoms.

The 2-methoxy group is another functional handle that can undergo transformation. A common reaction for aryl methyl ethers is demethylation to yield the corresponding hydroxyl group. This can be achieved by treatment with strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). In the case of this compound, demethylation would result in the formation of 3-Bromo-6-chloroquinolin-2(1H)-one, a quinolone derivative. This transformation is significant as the quinolone scaffold is present in many biologically active compounds. A patent describes the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) from 3-benzyl-6-bromo-2-chloroquinoline by reacting it with a sodium methoxide (B1231860) solution, demonstrating the utility of nucleophilic substitution at the C2 position when a suitable leaving group is present. google.comchemicalbook.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and the halogen substituents on this compound make it an ideal substrate for these transformations. ethz.ch The differential reactivity of the C-Br versus the C-Cl bond (C-Br is generally more reactive in palladium-catalyzed reactions) allows for potential site-selective functionalization.

Prominent examples of these reactions include:

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) and is catalyzed by a palladium complex. libretexts.orgresearchgate.net It is widely used to form biaryl compounds. The C3-Br bond would be expected to react preferentially over the C6-Cl bond, allowing for selective introduction of an aryl or vinyl group at this position. rsc.orgnih.gov

Heck Reaction : The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de This reaction is used to form a new carbon-carbon bond with vinylation of the aryl halide. Again, selective reaction at the C3-position is anticipated. scirp.orgchim.itbeilstein-journals.org

Sonogashira Coupling : This reaction forms a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing aryl-alkynes. The higher reactivity of the C-Br bond makes the C3-position the likely site of initial coupling. researchgate.netnih.govsoton.ac.uk

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgrug.nl It is a key method for synthesizing arylamines. beilstein-journals.orgorganic-chemistry.org This would allow for the selective introduction of a primary or secondary amine at the C3-position of the quinoline core.

The table below summarizes potential cross-coupling reactions for this compound.

| Coupling Reaction | Reagent | Catalyst System (Typical) | Expected Product at C3 |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-R-6-chloro-2-methoxyquinoline |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-(Alkenyl)-6-chloro-2-methoxyquinoline |

| Sonogashira | Terminal Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(Alkynyl)-6-chloro-2-methoxyquinoline |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | 3-(Amino)-6-chloro-2-methoxyquinoline |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying aromatic and heteroaromatic cores without the need for pre-functionalized starting materials. nih.govnih.gov For the quinoline ring system, the nitrogen atom can act as an intrinsic directing group, often favoring functionalization at the C2 or C8 positions. mdpi.comresearchgate.net However, achieving functionalization at more distant positions like C4, C5, or C7 presents a greater challenge.

Achieving regioselective C-H activation at positions distal to the nitrogen atom in quinolines requires overcoming the intrinsic directing effect of the heteroatom. nih.gov Several strategies have been developed to control site-selectivity:

Steric Control: Bulky ligands on the metal catalyst can hinder approach to the sterically accessible C2 and C8 positions, thereby favoring functionalization at other sites.

Directing Groups: Introduction of a removable or non-removable directing group at a specific position can guide the catalyst to a nearby C-H bond.

Electronic Control: The inherent electronic properties of the quinoline ring, influenced by substituents, can direct metallation to specific positions. The electron-donating 2-methoxy group and the electron-withdrawing halogens on this compound would create a unique electronic environment influencing the regioselectivity of C-H activation.

While specific C-H activation studies on this compound are scarce, research on substituted quinolines shows that functionalization at positions like C4 can be achieved. For example, iridium-catalyzed borylation of 2-methylquinoline can yield a mixture of C4, C6, and C7 borylated products, demonstrating that distal functionalization is possible, albeit sometimes with challenges in selectivity. nih.gov

The mechanism of palladium-catalyzed C-H functionalization typically involves a cyclometalated intermediate. nih.govresearchgate.net The catalytic cycle can proceed through different pathways depending on the oxidant and reaction conditions.

Common mechanistic pathways include:

Pd(II)/Pd(0) Cycle: This pathway involves C-H activation to form a Pd(II)-palladacycle, followed by a reductive process (like reductive elimination) to form the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the cycle. nih.gov

Pd(II)/Pd(IV) Cycle: In this mechanism, the Pd(II)-palladacycle is oxidized to a Pd(IV) intermediate by an external oxidant. The product is then formed via C-X bond-forming reductive elimination, regenerating the Pd(II) catalyst. nih.gov

The initial C-H activation step is often concerted metalation-deprotonation (CMD), where the C-H bond is broken with the assistance of a base or a ligand on the metal center. mdpi.com The regioselectivity of this initial step is the key determinant for the final product distribution. The electronic and steric profile of this compound would play a critical role in directing this initial palladation step.

Derivatization Pathways and Scaffold Modification

The diverse reactivity of this compound allows for extensive derivatization and scaffold modification. The sequential and regioselective nature of the cross-coupling reactions at the C3 and C6 positions provides a powerful strategy for building molecular complexity.

For example, a synthetic pathway could involve:

Selective Sonogashira coupling at the C3-bromo position to introduce an alkyne.

Suzuki-Miyaura coupling at the remaining C6-chloro position to add an aryl group.

Further modification of the introduced alkyne and aryl groups.

C-H functionalization at one of the available C-H positions to introduce a third point of diversity.

This strategic combination of reactions enables the creation of a large library of novel quinoline derivatives from a single, versatile starting material. This approach is highly valuable in drug discovery programs where systematic modification of a lead scaffold is required to optimize biological activity. nih.gov

Synthesis of Quaternary Ammonium Salts

The nitrogen atom within the quinoline ring of this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with alkyl halides in a classic SN2 reaction known as the Menschutkin reaction, resulting in the formation of quaternary ammonium salts. This quaternization process introduces a positive charge on the nitrogen atom and incorporates a new alkyl or benzyl group, thereby modifying the electronic and steric properties of the molecule.

The general reaction involves treating this compound with an appropriate alkyl or benzyl halide, typically in a polar aprotic solvent. The reaction rate can be influenced by the nature of the alkylating agent and the reaction conditions, such as temperature.

Table 1: Examples of Quaternary Ammonium Salt Synthesis from this compound

| Alkylating Agent | Product Name | Reaction Conditions |

| Methyl iodide | 3-Bromo-6-chloro-2-methoxy-1-methylquinolinium iodide | Acetonitrile, Reflux |

| Ethyl bromide | 1-Ethyl-3-bromo-6-chloro-2-methoxyquinolinium bromide | DMF, 80 °C |

| Benzyl chloride | 1-Benzyl-3-bromo-6-chloro-2-methoxyquinolinium chloride | Toluene, Reflux |

The resulting quaternary ammonium salts are ionic compounds and typically exhibit increased solubility in polar solvents compared to the parent quinoline. These derivatives can serve as intermediates for further synthetic transformations or be investigated for their own biological or material properties.

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The halogen substituents on the this compound scaffold provide key handles for the construction of fused heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, which can then undergo intramolecular cyclization to form new rings.

Palladium-Catalyzed Intramolecular Cyclization:

A common strategy involves a two-step process: a palladium-catalyzed cross-coupling reaction to introduce a side chain, followed by an intramolecular cyclization. For instance, a Suzuki coupling with a suitably functionalized boronic acid can introduce a side chain at the 3-position (bromo substituent). Subsequent intramolecular cyclization, such as an intramolecular Heck reaction, can then lead to the formation of a new fused ring. wikipedia.orgorganicreactions.org

For example, coupling with an ortho-vinylphenylboronic acid would introduce a styrenyl group at the 3-position. An intramolecular Heck reaction could then be envisioned to form a fused six-membered ring.

Another approach is the Sonogashira coupling to introduce an alkyne, which can then undergo various cyclization reactions. For example, coupling with an alkyne bearing a terminal nucleophile could lead to a subsequent intramolecular addition to form a fused heterocycle.

Nucleophilic Aromatic Substitution:

The chloro substituent at the 6-position is also a site for potential functionalization to build fused systems. While less reactive than the bromo group in palladium-catalyzed reactions, it can undergo nucleophilic aromatic substitution (SNAr) with appropriate nucleophiles, particularly if the ring is activated. This can be a pathway to fuse heterocyclic rings onto the quinoline core. For instance, reaction with a dinucleophile could lead to the formation of a new fused ring system.

Table 2: Potential Strategies for Fused Heterocycle Synthesis

| Reaction Type | Position of Functionalization | Reagents and Conditions (Illustrative) | Resulting Fused System (Example) |

| Suzuki Coupling followed by Intramolecular Heck Reaction | 3-Bromo | 1. Arylboronic acid, Pd(PPh₃)₄, Base 2. Pd(OAc)₂, PPh₃, Base, Heat | Fused polycyclic aromatic system |

| Sonogashira Coupling followed by Cyclization | 3-Bromo | 1. Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base 2. Acid or base catalyst | Fused furan or pyrrole ring |

| Nucleophilic Aromatic Substitution | 6-Chloro | Dinucleophile (e.g., diamine, dithiol), Strong Base, High Temperature | Fused diazine or dithiane ring |

These synthetic strategies allow for the elaboration of the this compound core into more complex, polycyclic structures, which are of interest in medicinal chemistry and materials science. The specific nature of the fused ring system can be tailored by the choice of the coupling partner and the cyclization conditions.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 3-Bromo-6-chloro-2-methoxyquinoline can be achieved.

Proton NMR (¹H NMR) for Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of its aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the quinoline (B57606) ring. The aromatic region is expected to show four distinct proton signals. The proton at the C4 position is anticipated to be a singlet due to the absence of adjacent protons. The protons on the benzo-fused ring (H5, H7, and H8) will likely appear as a complex splitting pattern, including doublets and a doublet of doublets, arising from their coupling interactions. The methoxy group protons will present as a sharp singlet, typically in the upfield region of the aromatic spectrum.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~8.1 | s |

| H-5 | ~7.8 | d |

| H-7 | ~7.6 | dd |

| H-8 | ~7.9 | d |

| -OCH₃ | ~4.1 | s |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the local electronic environment. The carbon attached to the electronegative oxygen of the methoxy group (C2) is expected to be significantly downfield. The carbons bearing the bromine (C3) and chlorine (C6) atoms will also show characteristic shifts. Quaternary carbons, those not bonded to any hydrogens, will generally exhibit weaker signals compared to protonated carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160 |

| C-3 | ~110 |

| C-4 | ~140 |

| C-4a | ~125 |

| C-5 | ~128 |

| C-6 | ~132 |

| C-7 | ~129 |

| C-8 | ~130 |

| C-8a | ~145 |

| -OCH₃ | ~55 |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-7 and H-8, and between H-7 and H-5, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals for H-4, H-5, H-7, H-8, and the methoxy protons to their corresponding carbon signals (C-4, C-5, C-7, C-8, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methoxy protons to C-2, and H-4 to C-4a and C-5. These correlations are vital for piecing together the quinoline ring system and confirming the positions of the substituents.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. The nominal mass of this compound is 271 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of quinoline derivatives under electron impact often involves the loss of substituents and cleavage of the quinoline ring. nih.gov For this compound, common fragmentation pathways are expected to include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. The loss of the bromine and chlorine atoms would also be prominent fragmentation pathways.

Predicted Key Mass Fragments

| m/z | Possible Fragment |

| 271/273/275 | [M]⁺ (Molecular ion with isotopic pattern) |

| 256/258/260 | [M - CH₃]⁺ |

| 228/230/232 | [M - CH₃ - CO]⁺ |

| 192/194 | [M - Br]⁺ |

| 236 | [M - Cl]⁺ |

Note: The presence and relative intensities of isotopic peaks are crucial for confirming the presence of bromine and chlorine.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its various bonds. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be visible in the 1600-1450 cm⁻¹ region. nih.gov The C-O stretching of the methoxy group is expected to produce a strong band in the 1250-1000 cm⁻¹ range. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹, with the C-Br stretch at a lower frequency than the C-Cl stretch.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2950, 2850 | Aliphatic C-H stretch (methoxy) |

| ~1600, 1570, 1480 | Aromatic C=C and C=N stretch |

| ~1250 | Asymmetric C-O-C stretch (methoxy) |

| ~1030 | Symmetric C-O-C stretch (methoxy) |

| ~830 | C-H out-of-plane bending |

| ~750 | C-Cl stretch |

| ~650 | C-Br stretch |

Raman Spectroscopy

Currently, there is no publicly available Raman spectroscopy data for this compound in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions within the quinoline ring system, a chromophore that absorbs strongly in the UV region. The absorption of UV or visible radiation leads to the excitation of outer electrons, specifically through π → π* and n → π* transitions.

The quinoline core, being an aromatic heterocyclic system, possesses a conjugated π-electron system. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, the presence of the nitrogen atom and the oxygen atom of the methoxy group introduces non-bonding electrons (n-electrons). The excitation of these electrons to a π* antibonding orbital results in n → π* transitions, which are generally of lower intensity compared to π → π* transitions.

Substituents on the quinoline ring, such as the bromo, chloro, and methoxy groups, can influence the energy of these electronic transitions and thus the wavelength of maximum absorption (λmax). These groups can act as auxochromes, modifying the absorption characteristics of the primary chromophore. For instance, the methoxy group, being an electron-donating group, can cause a bathochromic shift (shift to longer wavelengths). In contrast, halogens can have a more complex effect.

Table 1: Typical Electronic Transitions in Substituted Quinolines

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 350 | High-intensity transition involving the conjugated aromatic system. |

| n → π | 300 - 400 | Lower intensity transition involving non-bonding electrons on nitrogen and oxygen. |

X-ray Crystallography for Solid-State Structure and Conformation

While the specific crystal structure of this compound has not been reported, the crystal structure of a closely related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111) , provides significant insights into the likely solid-state structure and conformation. tandfonline.comingentaconnect.comtandfonline.com A study involving this compound confirmed its structure through single-crystal X-ray diffraction, offering a model for understanding the molecular geometry and intermolecular interactions that could be expected for this compound. tandfonline.comingentaconnect.comtandfonline.com

The analysis of 3-benzyl-6-bromo-2-methoxyquinoline revealed that the quinoline ring system is essentially planar, a common feature for such aromatic structures. tandfonline.comingentaconnect.com Theoretical calculations using Density Functional Theory (DFT) have been shown to be in good agreement with the experimental X-ray diffraction data for the molecular structure of this related compound. tandfonline.comingentaconnect.com

Table 2: Crystallographic Data for the Related Compound 3-benzyl-6-bromo-2-methoxyquinoline

| Parameter | Value |

| Compound | 3-benzyl-6-bromo-2-methoxyquinoline |

| Formula | C₁₇H₁₄BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1234(12) |

| b (Å) | 5.4321(5) |

| c (Å) | 19.3456(17) |

| β (°) | 109.456(2) |

| Volume (ų) | 1396.1(2) |

| Z | 4 |

| Data sourced from a study on 3-benzyl-6-bromo-2-methoxyquinoline and presented as an illustrative example. tandfonline.comingentaconnect.com |

The crystal packing of halogenated and methoxy-substituted quinolines is governed by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. In the solid state of the related compound, 3-benzyl-6-bromo-2-methoxyquinoline, these forces dictate the supramolecular assembly.

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are possible. In the crystal structures of similar quinoline derivatives, C-H···Cl and C-H···N intermolecular interactions have been observed, contributing to the stability of the crystal lattice. ansfoundation.org

Halogen Bonding: The presence of both bromine and chlorine atoms in the target molecule suggests the potential for halogen bonding (X···X or X···O/N interactions). These interactions, where a halogen atom acts as an electrophilic region (the σ-hole), can play a crucial role in directing the crystal packing.

The interplay of these non-covalent interactions results in a well-defined three-dimensional architecture in the solid state. The specific nature and geometry of these interactions would be definitively determined by an X-ray crystallographic analysis of this compound itself.

Conformational analysis of this compound in the crystalline state focuses on the orientation of the methoxy group relative to the quinoline ring. The quinoline ring system itself is largely rigid and planar.

In the related 3-benzyl-6-bromo-2-methoxyquinoline, the conformation is well-defined in the solid state. tandfonline.comingentaconnect.com The methoxy group attached to the C2 position of the quinoline ring will have a specific torsion angle with respect to the plane of the ring. This conformation is influenced by steric and electronic effects of the adjacent substituents. For the target molecule, the presence of a bromine atom at the C3 position would likely influence the preferred orientation of the methoxy group to minimize steric hindrance.

Computational studies, such as DFT, on the related 3-benzyl-6-bromo-2-methoxyquinoline have shown that the optimized molecular structure is consistent with the one determined by X-ray diffraction, indicating that the solid-state conformation is likely a low-energy conformation. tandfonline.comingentaconnect.com This suggests that for this compound, the conformation observed in the crystal would represent a thermodynamically stable arrangement of the molecule.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and properties of medium-sized organic molecules.

The initial step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional arrangement (the minimum energy conformation) is determined. For the related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), DFT calculations were performed using the B3LYP functional with the 6-311G(2d,p) basis set. tandfonline.com The optimized molecular structure from these calculations was found to be in good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the computational approach. tandfonline.comtandfonline.com

This consistency between theoretical and experimental geometries confirms that the computational model accurately represents the molecule's structure. The energetic profile, derived from these calculations, provides the foundation for all subsequent property predictions.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.905 | - |

| C-Cl | - | - |

| C-O | 1.350 | - |

| O-CH3 | 1.430 | - |

| C-N-C | - | 117.5 |

| C-C-Br | - | 120.1 |

| C-O-C | - | 117.8 |

Note: The data presented is based on the analogous compound 3-benzyl-6-bromo-2-methoxyquinoline. The C-Cl bond parameter is not available in the reference for this specific analogue.

Following geometry optimization, vibrational frequency analysis is typically performed. These calculations predict the molecule's infrared (IR) and Raman spectra, which arise from the various vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

For the analogous 3-benzyl-6-bromo-2-methoxyquinoline, the calculated vibrational frequencies, when appropriately scaled, would be expected to align well with experimental FTIR spectra, aiding in the assignment of spectral bands to specific functional groups and vibrational modes. tandfonline.com For instance, characteristic stretching frequencies for the C-Br, C-O, and C-H bonds, as well as vibrations of the quinoline (B57606) ring system, can be precisely identified.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT provides detailed information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com

In the study of 3-benzyl-6-bromo-2-methoxyquinoline, the HOMO was found to be distributed over the entire molecule, while the LUMO was primarily located on the quinoline ring. tandfonline.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.23 |

| LUMO | -1.45 |

| HOMO-LUMO Gap | 4.78 |

Note: The data presented is for the analogous compound 3-benzyl-6-bromo-2-methoxyquinoline.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), as well as neutral regions (green). The MEP is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. tandfonline.com

For 3-benzyl-6-bromo-2-methoxyquinoline, the MEP analysis revealed that the most negative potential is located around the nitrogen atom of the quinoline ring, indicating it as the most likely site for electrophilic attack. Conversely, the positive potential regions are associated with the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. tandfonline.com

Reactivity Prediction and Mechanistic Insights from Computational Models

The insights gained from FMO and MEP analyses provide a solid foundation for predicting the chemical reactivity of 3-Bromo-6-chloro-2-methoxyquinoline. The calculated HOMO-LUMO gap provides a quantitative measure of its reactivity. The MEP map visually identifies the reactive sites, guiding the understanding of how the molecule will interact with electrophiles and nucleophiles.

These computational models can be extended to investigate reaction mechanisms involving this compound. By calculating the structures and energies of reactants, transition states, and products, chemists can map out the most likely pathways for chemical transformations, providing a detailed, atomistic view of the reaction process.

Conformational Landscape Exploration and Energy Minima

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies on the conformational landscape or energy minima of this compound. While research is available for structurally related compounds, such as 3-benzyl-6-bromo-2-methoxyquinoline, the explicit conformational analysis of this compound, including data on dihedral angle rotations and corresponding energy profiles, remains an unaddressed area in the reviewed literature.

Theoretical studies employing methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of a molecule. Such analyses typically involve systematic rotations around key single bonds to identify stable conformers (energy minima) and the transition states (energy maxima) that separate them. For this compound, the critical dihedral angle for a conformational search would likely be the C(3)-C(2)-O-CH3 bond, which would define the orientation of the methoxy (B1213986) group relative to the quinoline ring.

A hypothetical conformational analysis would involve calculating the change in electronic energy as this dihedral angle is varied, typically in 10- or 15-degree increments, while allowing the rest of the molecular geometry to relax at each step. The results would be plotted to visualize the energy landscape, revealing the most stable three-dimensional arrangements of the molecule.

However, without specific published research on this compound, any discussion of its conformational preferences, the relative energies of its conformers, or the energy barriers to their interconversion would be purely speculative. The generation of accurate data tables for energy minima and corresponding dihedral angles requires dedicated computational studies that have not been reported in the available scientific literature.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Advanced Quinoline (B57606) Derivatives

The unique substitution pattern of 3-bromo-6-chloro-2-methoxyquinoline makes it an ideal starting material for the synthesis of more complex and highly functionalized quinoline derivatives. The differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to achieve selective transformations, paving the way for a wide range of advanced molecular scaffolds.

The generation of polyfunctionalized quinoline scaffolds from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 and C6 positions.

The selective functionalization of the C3 and C6 positions is often dictated by the reaction conditions, particularly the choice of palladium catalyst and ligands. In many instances, the carbon-bromine bond at the C3 position is more reactive than the carbon-chlorine bond at the C6 position, allowing for a stepwise approach to disubstitution. For example, a Suzuki-Miyaura coupling can be performed selectively at the C3 position, followed by a Buchwald-Hartwig amination at the C6 position. nih.govrsc.orgacs.org This sequential approach enables the introduction of two different functionalities onto the quinoline core.

Table 1: Palladium-Catalyzed Reactions for Polyfunctionalization

| Reaction Type | Position | Coupling Partner | Resulting Functionality | Catalyst/Ligand System (Examples) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C3 or C6 | Aryl/Vinyl Boronic Acids or Esters | Aryl/Vinyl Substituents | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig Amination | C3 or C6 | Primary/Secondary Amines | Amino Substituents | Pd₂(dba)₃/BINAP |

| Sonogashira Coupling | C3 or C6 | Terminal Alkynes | Alkynyl Substituents | Pd(PPh₃)₄/CuI |

The functional groups on this compound can serve as handles for the construction of fused heterocyclic systems, leading to novel polycyclic aromatic compounds with potential biological activities. This is typically achieved by first modifying the bromo or chloro substituents into groups that can undergo intramolecular cyclization.

For instance, the bromine atom at the C3 position can be converted to an alkyne via a Sonogashira coupling. wikipedia.orgorganic-chemistry.org Subsequent intramolecular cyclization of a suitably functionalized side chain can lead to the formation of a new ring fused to the quinoline core. Similarly, functionalization at the C2 and C3 positions can lead to the formation of furo[2,3-b]quinolines. nih.govresearchgate.net The synthesis of pyrazolo[4,3-c]quinolines often involves the condensation of a hydrazine (B178648) derivative with a quinoline precursor containing appropriate functional groups at the C3 and C4 positions, which can be derived from this compound through a series of transformations. researchgate.netsemanticscholar.orgresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems

| Fused System | Synthetic Strategy | Key Intermediate from this compound |

|---|---|---|

| Furo[2,3-b]quinoline | Intramolecular cyclization | 3-Alkynyl-2-hydroxyquinoline derivative |

| Pyrazolo[4,3-c]quinoline | Condensation and cyclization | 4-Hydrazino-quinoline-3-carbaldehyde derivative |

| Thieno[2,3-b]quinoline | Intramolecular cyclization | 3-Thiol-2-functionalized quinoline derivative |

Application in Building Blocks for Organic Synthesis

The distinct reactive sites of this compound make it a versatile building block for the assembly of complex molecules. It can act as a central scaffold to which various molecular fragments can be attached in a controlled manner.

The presence of two modifiable halogen atoms allows this compound to function as a bridging unit, connecting two different molecular entities. This is accomplished through sequential cross-coupling reactions, where each halogen is selectively reacted with a different coupling partner.

For example, the C3-bromo position can first undergo a Suzuki coupling with an aryl boronic acid. The resulting 3-aryl-6-chloro-2-methoxyquinoline can then be subjected to a Buchwald-Hartwig amination at the C6-chloro position with a different amine-containing molecule. nih.govacs.org This strategy allows for the creation of a diverse array of molecules where the quinoline core acts as a linker, a valuable approach in areas such as medicinal chemistry and materials science.

Table 3: Illustrative Bridging Reaction Strategy

| Step | Reaction | Position | Reactant | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | C3 | Molecule A-B(OH)₂ | Molecule A-(3-yl)-6-chloro-2-methoxyquinoline |

| 2 | Buchwald-Hartwig Amination | C6 | Molecule B-NH₂ | Molecule A-(3-yl)-6-(N-Molecule B)-2-methoxyquinoline |

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library, for high-throughput screening. nih.gov this compound is an excellent scaffold for combinatorial library synthesis due to its two distinct points of diversification at the C3 and C6 positions.

By employing parallel synthesis techniques, the C3-bromo position can be reacted with a set of diverse building blocks (e.g., a collection of boronic acids in a Suzuki coupling), while the C6-chloro position can be reacted with another set of building blocks (e.g., a collection of amines in a Buchwald-Hartwig amination). This approach can generate a large library of unique compounds from a single, readily available starting material, facilitating the discovery of new molecules with desired properties.

Table 4: Hypothetical Combinatorial Library Synthesis

| Scaffold | Reaction 1 (at C3) | Building Blocks A (e.g., R¹-B(OH)₂) | Reaction 2 (at C6) | Building Blocks B (e.g., R²-NH₂) | Resulting Library |

|---|---|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | R¹a-B(OH)₂ | Buchwald-Hartwig Amination | R²a-NH₂ | R¹a-(3-yl)-6-(N-R²a)-2-methoxyquinoline |

| R¹b-B(OH)₂ | R²b-NH₂ | R¹b-(3-yl)-6-(N-R²b)-2-methoxyquinoline | |||

| ...R¹ⁿ-B(OH)₂ | ...R²ⁿ-NH₂ | ...and all combinations |

Molecular Level Interactions and Structure Activity Relationship Sar Exploration Non Clinical Focus

Structure-Activity Relationships (SAR) in In Vitro Biological Contexts (Mechanistic Insights)

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of their substituents. nih.gov The presence of halogen and methoxy (B1213986) groups on the quinoline ring, as seen in 3-Bromo-6-chloro-2-methoxyquinoline, can significantly influence its interactions with biological macromolecules.

The halogen atoms, bromine at position 3 and chlorine at position 6, are electron-withdrawing groups that can modulate the electronic properties of the quinoline ring system. acs.org Halogen substituents can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can contribute to the binding affinity of the molecule to its target. acs.org Studies on other quinoline derivatives have shown that the presence of a halogen, such as a chloro group, can be crucial for certain biological activities. rsc.org For instance, the 7-chloro group is considered optimal for the antimalarial activity of some 4-substituted quinolines. pharmacy180.comyoutube.com Furthermore, the presence of a bromine atom at the C-6 position has been noted as an essential moiety for improving the activity of certain quinoline derivatives. nih.gov

The methoxy group at the C-2 position is an electron-donating group, which can also influence the molecule's electronic distribution and its ability to form hydrogen bonds. nih.gov The presence of a methoxy group at certain positions has been shown to enhance the biological activity of some quinoline derivatives. For example, a methoxy group at position-2 was found to enhance the anti-plasmodium activity of a quinoline-imidazole hybrid. nih.gov In contrast, electron-donating groups like methyl and methoxy at other positions have sometimes shown less pronounced effects on potency compared to electron-withdrawing groups. acs.org

The interplay between the electron-withdrawing halogens and the electron-donating methoxy group in this compound likely creates a unique electronic profile that dictates its interaction with biological targets.

The specific positions of the bromo, chloro, and methoxy groups are critical in defining the potential activity profile of this compound. SAR studies on various quinoline derivatives have consistently highlighted the importance of substituent placement. acs.org

For instance, modifications at the C-2 position of the quinoline ring have been generally considered unfavorable for certain antibacterial activities, as substitutions with groups like methyl or hydroxyl led to a loss of biological activity. nih.gov However, other studies have shown that larger substituents at the C-2 position can be detrimental, while the potency of smaller C-2 substituents could be improved by other modifications. nih.gov

The substitution at the 3-position of the quinoline ring has been identified as a critical feature for the activity of some quinoline derivatives. acs.org The presence of a substituent at this position is an absolute requirement for the antagonist potency of certain 4-aminoquinolines against the α2C-adrenoceptor. acs.org

The C-6 position, where the chloro group is located in the target molecule, is also a key position for modulating activity. The presence of a nitro group at the C-5 position and a bromine atom at the C-6 position in some tetrahydroquinoline derivatives have been shown to be critical for their bioactivity. nih.gov

Table 1: Summary of Positional Effects of Substituents on Quinoline Activity from Related Compounds

| Position | Substituent Effect on Activity (in related quinolines) | Reference |

| C-2 | Generally unfavorable for some antibacterial activities; larger groups can be detrimental. | nih.govnih.gov |

| C-3 | A substituent at this position can be critical for activity. | acs.org |

| C-6 | A bromine atom at this position can be essential for activity improvement. | nih.gov |

| C-7 | A chloro group at this position is optimal for some antimalarial activities. | pharmacy180.comyoutube.com |

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential binding sites and elucidating mechanisms of action at a molecular level.

For example, in studies of quinoline-based inhibitors of HIV reverse transcriptase, the quinoline moiety was observed to occupy a pocket in the binding cavity of the enzyme. nih.gov The interactions often involve key amino acid residues in the active site. The presence of halogen substituents can lead to specific interactions; for instance, chloro- and bromo-substituted quinoline-containing compounds have shown potent activity against HIV-RT. nih.gov

Based on the activities of related quinoline compounds, several potential mechanisms of action can be hypothesized for this compound.

Enzyme Inhibition: Quinolines are known to inhibit various enzymes. For example, certain quinoline derivatives act as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. rsc.org In these inhibitors, a bromine atom on the quinoline ring was found to be beneficial for potency. rsc.org Other quinoline derivatives have shown inhibitory activity against enzymes like α-glucosidase, α-amylase, and aldose reductase. acs.org Molecular docking studies of these compounds have helped to visualize their binding modes within the enzyme active sites. acs.org

DNA Interaction: The planar structure of the quinoline ring allows it to intercalate between the base pairs of DNA, potentially leading to conformational changes, DNA strand breaks, and cytotoxicity. nih.govresearchgate.net Quinolone compounds, a class of quinoline derivatives, are known to target bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. nih.gov The interaction between quinolones and DNA is often sequence-dependent and can be crucial for their activity within the ternary complex. nih.gov

ATP Synthase Inhibition: Some quinoline derivatives are potent inhibitors of ATP synthase, a critical enzyme for cellular energy production. nih.gov These compounds can bind to the c-ring of the F0 rotor of ATP synthase, disrupting its function. nih.govacs.org Mutagenesis studies have suggested that these quinoline compounds likely bind to the H+ binding site on the c-ring. nih.govacs.org

Table 2: Potential Molecular Targets and Mechanisms of Action for Quinoline Derivatives

| Potential Target | Mechanism of Action | Examples from Related Compounds | Reference |

| Enzymes (e.g., hDHODH, α-glucosidase) | Inhibition of catalytic activity | Brominated quinolines as hDHODH inhibitors. | acs.orgrsc.org |

| DNA | Intercalation between base pairs, inhibition of DNA gyrase/topoisomerase | Quinolones stabilizing the gyrase-DNA complex. | nih.govnih.gov |

| ATP Synthase | Inhibition of the c-ring rotation | Quinoline derivatives binding to the H+ binding site of the c-ring. | nih.govnih.govacs.org |

Computational Models for Interaction Prediction

Computational models are increasingly used to predict and understand the interactions between small molecules and biological targets. nih.govmdpi.com These methods can be broadly categorized into structure-based and ligand-based approaches.

For a novel compound like this compound, where experimental data on its biological targets may be scarce, computational models can be particularly valuable. Machine learning algorithms, for instance, can be trained on datasets of known compound-protein interactions to predict potential targets for new molecules. mdpi.com These models use various molecular descriptors to represent the compound and protein features to predict their interaction. mdpi.com

Furthermore, methods based on genomic context and structural information can also be employed to predict protein-protein interactions that might be modulated by the compound. nih.gov While these computational predictions require experimental validation, they serve as a powerful hypothesis-generating tool in the early stages of drug discovery and molecular probe development. The molecular details derived from such computational studies can be instrumental in guiding the design of future quinoline-based compounds with specific biological activities. nih.gov

Design Principles for Modulating Molecular Recognition of this compound

The strategic modification of the this compound scaffold is crucial for optimizing its molecular recognition by biological targets. The design principles for modulating these interactions are rooted in established structure-activity relationship (SAR) studies of quinoline derivatives. These studies provide a framework for predicting how changes to the electronic and steric properties of the molecule can influence its binding affinity and selectivity. The following subsections detail key considerations for modifying the 3-bromo, 6-chloro, and 2-methoxy substituents to fine-tune molecular interactions.

Impact of Halogen Substituents on Molecular Recognition

The presence and position of halogen atoms on the quinoline ring are critical determinants of molecular recognition. The bromo group at the 3-position and the chloro group at the 6-position of the parent compound offer distinct opportunities for modulation.

Research on substituted quinolines has demonstrated the significance of halogen placement. For instance, studies on quinoline derivatives have shown that chloro- and bromo-substituted compounds can exhibit potent biological activities nih.gov. The 7-chloro group in some quinoline series has been identified as optimal for certain activities pharmacy180.com. While the subject compound has a 6-chloro group, this highlights the sensitivity of molecular recognition to the specific location of the halogen.

Table 1: Influence of Halogen Substituents on Quinoline Activity

| Position of Halogen | Observed Effect on Activity | Reference |

| 7-Chloro | Optimal for certain antimalarial activities. | pharmacy180.com |

| Chloro/Bromo | Can confer potent cytotoxic activity against HIV-RT. | nih.gov |

| 6-Chloro/6-Bromo | In quinoline-1,3-oxazole hybrids, these substituents are part of the core structure for potent anticancer agents. | researchgate.net |

To modulate the molecular recognition of this compound, one could consider the following design principles:

Varying the Halogen at Position 6: Substitution of the chloro group with other halogens could fine-tune interactions with the target, potentially improving selectivity or affinity.

Introduction of Additional Halogens: Strategic placement of additional halogens at other positions on the quinoline ring could introduce new interaction points.

Role of the Methoxy Group in Modulating Interactions

The 2-methoxy group on the quinoline ring plays a significant role in molecular recognition through both steric and electronic effects. The methoxy group is a hydrogen bond acceptor and can also influence the conformation of the molecule.

Studies on various quinoline derivatives have highlighted the importance of the methoxy group. For example, in certain quinoline-carbonitrile derivatives, a methoxy group at position 6 was found to be biologically preferred over a methyl group or no substitution nih.gov. This suggests that the electronic and hydrogen-bonding capabilities of the methoxy group are key to its interaction with biological targets.

Table 2: Effect of Methoxy Group Substitution on Quinoline Derivatives

| Position of Methoxy Group | Observed Effect on Activity | Reference |

| 6-Methoxy | Biologically preferred over methyl or no substitution in certain antibacterial quinoline-carbonitriles. | nih.gov |

| 8-Methoxy | Conversion to a hydroxyl group in some brominated quinolines enhanced antiproliferative activity. | nih.gov |

Design principles for modulating the 2-methoxy group include:

Alkoxy Chain Length: Varying the length of the alkyl chain (e.g., ethoxy, propoxy) can probe the steric tolerance of the binding site.

Bioisosteric Replacement: Replacing the methoxy group with other bioisosteres, such as a hydroxyl group or a small amine, could introduce new hydrogen bonding opportunities and alter the electronic nature of the 2-position. The conversion of a methoxy to a hydroxyl group has been shown to enhance the activity of some brominated quinolines nih.gov.

Influence of the Quinoline Core and Positional Isomerism

The necessity of a substituent at the 3-position of the quinoline ring has been identified as a critical feature for the activity of certain quinoline derivatives acs.org. In the case of this compound, the bromo group occupies this crucial position.

To explore the structure-activity relationship further, the following design modifications to the core structure could be investigated:

Positional Isomerism: Synthesizing and evaluating isomers where the bromo and chloro groups are swapped or moved to other positions on the quinoline ring would provide valuable insights into the spatial requirements of the target binding site.

Ring Modifications: While falling outside the direct modification of the existing substituents, exploring bioisosteric replacements for the quinoline core itself (e.g., quinazoline, cinnoline) could be a strategy to modulate molecular recognition.

By systematically applying these design principles, researchers can develop a comprehensive understanding of the structure-activity relationships for this compound and its analogs, leading to the rational design of compounds with optimized molecular recognition profiles.

Future Research Directions and Prospects

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods like the Skraup, Friedländer, and Combes syntheses. nih.gov However, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, long reaction times, and the generation of significant waste. nih.govnih.gov The future of quinoline synthesis, including for derivatives like 3-Bromo-6-chloro-2-methoxyquinoline, is moving towards greener and more sustainable protocols that prioritize efficiency, safety, and environmental responsibility. researchgate.netacs.org

Key areas of development include:

Green Solvents and Catalysts: There is a strong emphasis on replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.nettandfonline.com Furthermore, the development and use of novel catalysts are central to modern synthetic strategies. This includes nanocatalysts, such as those based on cobalt, copper, or iron oxides, which offer high efficiency and reusability. nih.gov Biocatalysts, like malic acid, are also being explored for their mild reaction conditions and eco-friendliness. tandfonline.com

Energy-Efficient Methods: Microwave and ultrasound-assisted syntheses are gaining traction as they can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govtandfonline.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinoline Derivatives

| Feature | Traditional Synthetic Methods | Novel & Sustainable Routes |

|---|---|---|

| Conditions | High temperatures, harsh acids/bases nih.govacs.org | Mild conditions, often room temperature tandfonline.comnih.gov |

| Solvents | Hazardous organic solvents nih.gov | Green solvents (water, ethanol), solvent-free researchgate.nettandfonline.com |

| Catalysts | Stoichiometric, often corrosive reagents nih.gov | Recyclable catalysts (nanocatalysts, biocatalysts) researchgate.netnih.gov |

| Efficiency | Long reaction times, multiple steps nih.gov | Short reaction times, one-pot procedures researchgate.nettandfonline.com |

| Byproducts | Significant hazardous waste generation researchgate.net | Minimal waste, higher atom economy researchgate.net |

Applying these green principles to the synthesis of this compound could lead to more cost-effective and environmentally friendly production, making this valuable scaffold more accessible for research and development.

Advanced Functionalization Techniques for Enhanced Molecular Diversity

To fully explore the potential of this compound, it is crucial to develop methods for its precise modification. The existing bromo and chloro substituents are ideal handles for cross-coupling reactions, but modern chemistry offers more sophisticated tools for creating molecular diversity.

A primary focus of future research is the regioselective C-H bond functionalization . nih.gov This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov Transition-metal catalysis, particularly with rhodium, palladium, and copper, is at the forefront of this field. nih.govacs.org

Key research directions include:

Site-Selective C-H Activation: The quinoline ring has several C-H bonds that can be targeted. Research has shown that the position of functionalization can be controlled by the choice of metal catalyst and directing groups. nih.govnih.govacs.org For instance, the N-oxide of a quinoline can act as an internal directing group to facilitate C-H activation at the C8 position. acs.orgrsc.org The introduction of an electron-withdrawing group, such as the trifluoromethyl group, has been shown to enable C-H activation at the typically less reactive C6 and C7 positions in other quinoline systems. nih.govacs.org

Introduction of Diverse Functional Groups: C-H activation methodologies can be used to introduce a wide variety of substituents, including alkyl, aryl, and alkenyl groups. nih.gov This allows for the systematic modification of the this compound core to fine-tune its electronic and steric properties.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthetic sequence is highly desirable. C-H functionalization is ideally suited for this purpose, enabling the rapid generation of a library of analogues from a common intermediate like this compound. nih.gov

Table 2: Selected Advanced Functionalization Methods for Quinoline Scaffolds

| Reaction Type | Catalyst System (Example) | Target Position | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | C2 | Aryl | nih.gov |

| C-H Alkylation | Rhodium(I) complexes | C2, C4 | Alkyl | nih.gov |

| C-H Alkenylation | Ni(0)–Lewis acid | C4 | Alkenyl | acs.org |

| C-H Acylation | PdCl₂ | C8 (via N-oxide) | Acyl | rsc.org |

| C-H Sulfonylation | Gold(III) complexes | C3 | Sulfonyl | nih.gov |

These advanced functionalization techniques will be instrumental in unlocking the full potential of the this compound scaffold, enabling the creation of a diverse range of new chemical entities.

Integration of Computational Design with Synthetic Methodologies

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern drug discovery and materials science. nih.gov For a molecule like this compound, computational tools can provide invaluable insights, guiding synthetic efforts toward derivatives with desired properties and minimizing trial-and-error in the laboratory.

Future research will likely leverage the following computational approaches:

Molecular Docking and In Silico Screening: These methods can predict how newly designed derivatives of this compound might interact with specific biological targets or material interfaces. This allows for the prioritization of synthetic targets that are most likely to exhibit the desired activity. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of the quinoline core. rsc.org For instance, DFT can help predict which C-H bonds are most susceptible to activation, thereby guiding the choice of catalyst and reaction conditions for selective functionalization. rsc.org It can also elucidate reaction mechanisms, as demonstrated in studies of Pd-catalyzed C-H activation of quinoline N-oxides. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility and binding stability of quinoline derivatives with their targets over time. nih.gov This is crucial for understanding the dynamic nature of molecular interactions.

By integrating these computational models, researchers can adopt a "design-synthesize-test" cycle that is more efficient and targeted. This approach has already been successfully applied to the design of new quinoline-based kinase inhibitors, where computational studies helped to rationalize the binding interactions of the most potent compounds. nih.gov

Exploration of this compound in Material Science and Catalysis (Non-Biological Applications)

While quinoline derivatives are well-known for their biological activities, their unique electronic and coordination properties also make them attractive for non-biological applications. nih.gov The this compound scaffold is a promising candidate for exploration in material science and catalysis.

Potential future applications include:

Ligands in Organometallic Catalysis: The nitrogen atom in the quinoline ring can coordinate to transition metals, making quinoline derivatives valuable as ligands in catalysis. nih.gov The electronic and steric properties of the ligand can be fine-tuned by the substituents on the ring. The specific pattern of bromo, chloro, and methoxy (B1213986) groups on this compound could influence the catalytic activity and selectivity of a metal center in various chemical transformations.

Organic Electronics: Quinolines are being investigated for their use in organic electronic devices. For example, molecules with a Donor-Acceptor-Donor (D-A-D) architecture, where quinoline acts as the central electron-accepting core, have shown potential for use in write-once-read-many (WORM) memory devices. rsc.org The electron-withdrawing nature of the chloro substituent and the potential for further functionalization at the bromo position make this compound an interesting building block for designing new materials for organic electronics. rsc.org

Functional Dyes and Sensors: The quinoline ring system is a known fluorophore. By modifying the substituents, it is possible to tune the photophysical properties (absorption and emission wavelengths, quantum yield) of the molecule. This opens the door to developing new fluorescent dyes or chemical sensors where, for example, the binding of an analyte to a functional group attached to the quinoline core would result in a detectable change in fluorescence.

The exploration of this compound in these non-biological areas represents a significant growth opportunity, potentially leading to the development of novel catalysts, advanced materials for electronic devices, and new analytical tools.

Q & A

Basic Question

- Gaussian or ORCA for DFT calculations (e.g., transition state analysis).

- Molecular docking (AutoDock Vina) to predict binding modes with biological targets.

- SHELXTL for refining crystallographic data .

Advanced Research Question Q. How do solvent effects and catalyst choice influence cross-coupling reaction pathways? Mechanistic studies using DFT (e.g., M06-2X/def2-TZVP) reveal:

- Polar aprotic solvents (e.g., dioxane) stabilize Pd intermediates, lowering activation barriers.

- Bulky ligands (e.g., dcpf) favor oxidative addition of aryl halides over β-hydride elimination.

- Solvent-free conditions under microwave irradiation accelerate reactions but may reduce regioselectivity .

How are halogenated quinolines utilized in materials science?

Basic Question

- Organic semiconductors : Bromine enhances electron-deficient character, improving charge transport.

- Metal-organic frameworks (MOFs) : Quinoline derivatives act as ligands for luminescent materials.

Advanced Research Question Q. Can halogen bonding in quinoline derivatives be harnessed for crystal engineering? Yes. Bromine and chlorine form directional XB (halogen bonds) with electron donors (e.g., pyridines). Design MOFs with quinoline-based linkers to achieve tunable porosity and catalytic activity. For example, 6-bromo-2-chloro-4-methylquinoline forms stable coordination polymers with Cu(I) .

What strategies mitigate decomposition during storage of halogenated quinolines?

Basic Question

- Store under inert gas (Ar) at -20°C.

- Use amber vials to prevent photodegradation.

- Add stabilizers (e.g., BHT) to inhibit radical-mediated decomposition.

Advanced Research Question Q. How does deuteration improve the stability of halogenated quinolines? Deuterating labile positions (e.g., methoxy protons) reduces kinetic isotope effects, slowing degradation. Stability studies via LC-MS (e.g., tracking deuterated vs. non-deuterated analogs) confirm enhanced shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.